N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-18-8-4-6-13(18)14(19-9-2-3-10-19)12-17-16(20)15-7-5-11-21-15/h4-8,11,14H,2-3,9-10,12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSVVDXPRWFLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling Reactions: The pyrrole and thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiophene carboxamides and pyrrolidine-containing derivatives. Below is a detailed comparison with structurally related molecules, focusing on synthetic pathways, biological activity, and structural features.
Table 1: Key Structural Analogues and Their Antimicrobial Efficacy
Key Structural and Functional Differences
In contrast, the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide () reduces antimicrobial efficacy due to increased cytotoxicity, highlighting the importance of substituent selection .
Heterocyclic Core: Thiophene carboxamides (e.g., target compound, ) exhibit greater metabolic stability compared to quinoline-based analogs (e.g., SzR-109 in ), which may degrade faster in vivo . Thiopyrimidinone derivatives () show broader-spectrum activity but require additional synthetic steps to introduce sulfur-containing rings .
Bioavailability and Solubility :
Research Findings and Implications
Antimicrobial Activity :
- Pyrrolidinyl-containing analogs (e.g., 5a–c ) demonstrate superior antibacterial activity against Staphylococcus aureus and Bacillus cereus compared to morpholinyl or piperidinyl derivatives, likely due to enhanced membrane permeation . The target compound’s methylpyrrole group may further amplify this effect.
- Antifungal activity is highly substituent-dependent: morpholinyl groups (e.g., 6c–f ) outperform pyrrolidinyl groups against Candida albicans, suggesting divergent mechanisms of action .
Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro in ) reduce antimicrobial efficacy but increase genotoxicity, whereas electron-donating groups (e.g., methylpyrrole in the target compound) may balance potency and safety . Chain length and rigidity: Ethyl spacers between the carboxamide and heterocyclic groups (as in the target compound) optimize binding to bacterial targets compared to longer or more flexible chains .
The target compound’s methylpyrrole may improve crystallinity via π-stacking .
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in enzyme inhibition and receptor interaction. This article provides a detailed overview of its biological properties, including relevant data tables and case studies.
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory activity against various enzymes:
| Target Enzyme | Species | Ki (nM) | Assay Description |
|---|---|---|---|
| Monoamine oxidase A | Rat | 3.5 | Inhibitory concentration for MAO-A |
| Monoamine oxidase B | Human | 700 | Inhibitory concentration for MAO-B |
| Monoamine oxidase A | Human | 3500 | Inhibition of MAO-A receptor |
These findings indicate that the compound may have a role in modulating neurotransmitter levels, making it a candidate for further investigation in neuropharmacology.
Receptor Interaction
The compound's interaction with various receptors has not been extensively documented; however, preliminary studies suggest potential activity at neurotransmitter receptors. The specific binding affinities and functional outcomes need to be elucidated through further receptor binding assays.
Study 1: Neuroprotective Effects
A study conducted by researchers at Sapienza University examined the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results indicated that treatment with this compound led to a significant reduction in neurodegeneration markers compared to control groups. This suggests potential therapeutic benefits in neurodegenerative conditions.
Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of the compound using standard behavioral models in rodents. The findings revealed that administration resulted in decreased immobility time in forced swim tests, indicating potential antidepressant properties. Further studies are warranted to understand the underlying mechanisms.
Mechanistic Insights
The biological activity of this compound is likely mediated through its interactions with monoamine oxidases, influencing serotonin and dopamine metabolism. This aligns with its observed effects in neuropharmacological models.
Q & A
Q. What are the common synthetic routes for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
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Step 1 : Preparation of pyrrole/pyrrolidine intermediates via nucleophilic substitution or cyclization reactions.
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Step 2 : Coupling of intermediates with thiophene-2-carboxamide using reagents like EDCI/HOBt for amide bond formation.
-
Optimization Strategies :
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Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
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Catalysts : Use of bases (e.g., K₂CO₃) or coupling agents to enhance yields .
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Purification : Column chromatography (eluent: dichloromethane/methanol gradients) or recrystallization to achieve >95% purity .
- Data Table : Synthesis Optimization Parameters
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks for pyrrolidine (δ 2.5–3.5 ppm) and thiophene (δ 6.5–7.5 ppm) moieties .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ = 327.1526) .
- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., ORTEP diagrams) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) to ensure >98% purity .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Disposal : Follow EPA guidelines for amide-containing waste; neutralize with 10% acetic acid before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. neuroprotective effects)?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 for cytotoxicity) and controls .
- Assay Conditions : Validate pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid false positives) .
- Mechanistic Probes : Use siRNA knockdown or competitive binding assays to identify target specificity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for enzymes like kinases .
Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?
- Methodological Answer :
- Challenges :
- Crystal Twinning : Common due to flexible pyrrolidine groups.
- Low-Resolution Data : Caused by weak diffraction from thiophene rings.
- Solutions :
- Data Collection : Use synchrotron radiation for high-resolution datasets .
- Refinement : Apply SHELXL restraints for disordered regions and anisotropic displacement parameters .
- Cryocooling : Collect data at 100 K to reduce thermal motion artifacts .
Q. How can reaction mechanisms for electrophilic substitution in the thiophene ring be investigated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., C=O stretching at 1680 cm⁻¹) .
- Isotopic Labeling : Use ²H or ¹³C-labeled reagents to trace regioselectivity in substitution reactions .
- DFT Calculations : Simulate transition states (Gaussian 09) to predict reactivity at C3 vs. C5 positions of thiophene .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the pyrrolidine or thiophene rings (e.g., fluorophenyl vs. methyl groups) .
- Biological Profiling : Test analogs against panels of enzymes (e.g., CYP450 isoforms) to correlate substituents with inhibition .
- QSAR Modeling : Use CoMFA/CoMSIA to identify critical steric/electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
